Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)-
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Overview
Description
Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- is a chemical compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a trimethylsilyl group attached to the nitrogen atom of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- typically involves the reaction of 4-methoxyaniline with trimethylsilyl chloride in the presence of a base, followed by acetylation. The reaction conditions may include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Common bases include triethylamine or pyridine.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or organometallic compounds.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Lacks the trimethylsilyl group.
Acetamide, N-(trimethylsilyl)-: Lacks the methoxyphenyl group.
Benzamide derivatives: Similar structure but with different substituents.
Uniqueness
Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- is unique due to the presence of both the methoxyphenyl and trimethylsilyl groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
10437-02-2 |
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Molecular Formula |
C12H19NO2Si |
Molecular Weight |
237.37 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-trimethylsilylacetamide |
InChI |
InChI=1S/C12H19NO2Si/c1-10(14)13(16(3,4)5)11-6-8-12(15-2)9-7-11/h6-9H,1-5H3 |
InChI Key |
VAHDENPDHKBZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)[Si](C)(C)C |
Origin of Product |
United States |
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